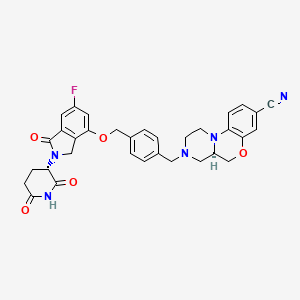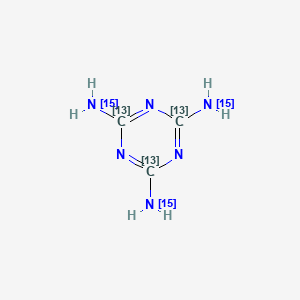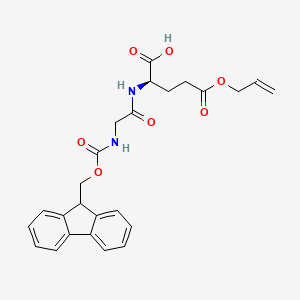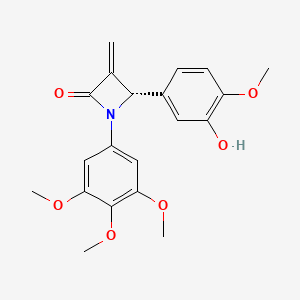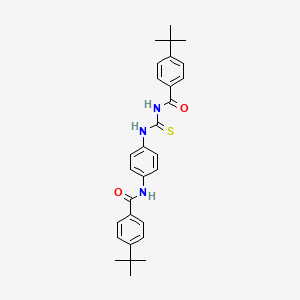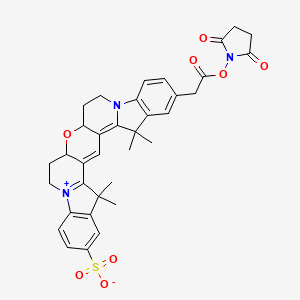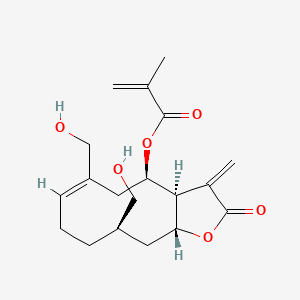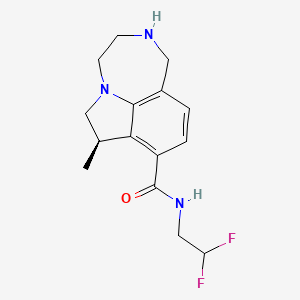
Bexicaserin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bexicaserin is a small molecule compound currently under investigation for its potential therapeutic effects, particularly in the treatment of seizures associated with developmental and epileptic encephalopathies (DEEs). It is known for its selective activation of the 5-hydroxytryptamine 2C (5-HT2C) receptor, which plays a role in modulating various neurological functions .
Preparation Methods
The synthetic routes and reaction conditions for bexicaserin have not been extensively detailed in publicly available sources. it is known that the compound is being developed by Longboard Pharmaceuticals, which focuses on creating highly selective G protein-coupled receptor (GPCR) modulators . Industrial production methods are likely to involve standard organic synthesis techniques, including the formation of the diazepinoindole core structure and subsequent functionalization to introduce the difluoroethyl and carboxamide groups.
Chemical Reactions Analysis
Bexicaserin, like many small molecules, can undergo various chemical reactions. The types of reactions it may undergo include:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another. Common reagents and conditions used in these reactions would depend on the specific functional groups present in the molecule.
Scientific Research Applications
Bexicaserin has shown promise in several scientific research applications, particularly in the field of neurology. It is being investigated for its potential to reduce seizure frequency in patients with DEEs. Clinical trials have demonstrated a significant reduction in countable motor seizures, making it a potential therapeutic option for conditions like Dravet syndrome and Lennox-Gastaut syndrome .
Mechanism of Action
The mechanism of action of bexicaserin involves its selective activation of the 5-HT2C receptor, a subtype of serotonin receptor. This receptor is involved in various neurological processes, including the modulation of seizure activity, mood regulation, and appetite control. By selectively activating the 5-HT2C receptor, this compound can modulate these processes without affecting other serotonin receptor subtypes, thereby reducing the risk of adverse effects .
Comparison with Similar Compounds
Bexicaserin can be compared with other compounds that target the 5-HT2C receptor, such as lorcaserin. While both compounds activate the 5-HT2C receptor, this compound is designed to be highly selective for this receptor subtype, minimizing its interaction with other serotonin receptors like 5-HT2B and 5-HT2A . This selectivity is expected to result in a better safety profile and fewer side effects compared to less selective compounds.
Similar compounds include:
Lorcaserin: A 5-HT2C receptor agonist used for weight management.
Fintepla: Another 5-HT2 receptor agonist used for the treatment of seizures.
This compound’s unique selectivity for the 5-HT2C receptor sets it apart from these compounds, potentially offering a more targeted and safer therapeutic option for patients with DEEs and other neurological disorders.
Properties
CAS No. |
2035818-24-5 |
|---|---|
Molecular Formula |
C15H19F2N3O |
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-5-carboxamide |
InChI |
InChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1 |
InChI Key |
KGOOOHQKLRUVSF-VIFPVBQESA-N |
Isomeric SMILES |
C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Canonical SMILES |
CC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




